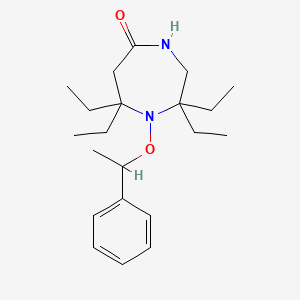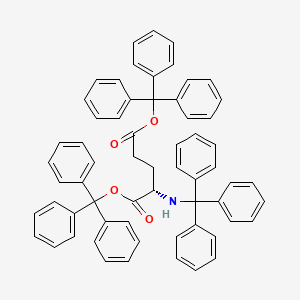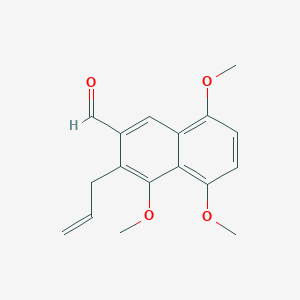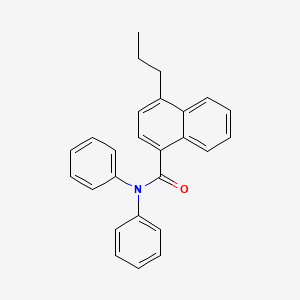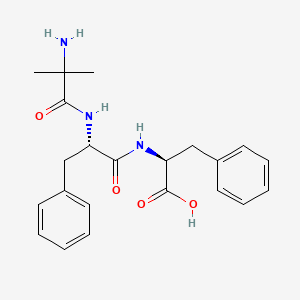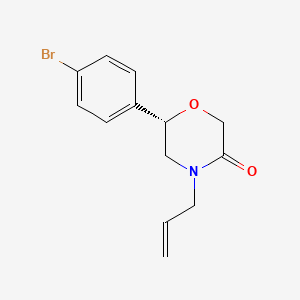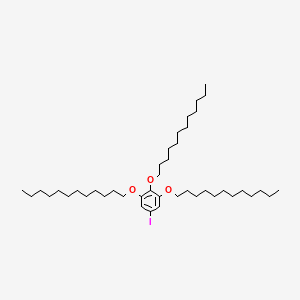
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple nitro groups and phenyl rings attached to a tetracene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of nitro groups and phenyl rings. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. Safety measures are crucial during production due to the compound’s explosive nature.
化学反应分析
Types of Reactions
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized tetracene compounds.
科学研究应用
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, although its high reactivity limits its use in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled reactions.
Industry: Primarily used in the development of high-energy materials for explosives and propellants.
作用机制
The mechanism by which 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene exerts its effects is primarily through its high-energy content and reactivity. The nitro groups play a crucial role in its explosive characteristics, releasing a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action are related to its ability to undergo rapid oxidation and reduction reactions, leading to the release of gases and heat.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy material with a more complex structure and higher density.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high detonation velocity and pressure.
Uniqueness
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is unique due to its tetracene backbone and the specific arrangement of nitro and phenyl groups. This structure provides a balance between stability and reactivity, making it suitable for specific high-energy applications.
属性
CAS 编号 |
918164-30-4 |
|---|---|
分子式 |
C42H20N8O16 |
分子量 |
892.6 g/mol |
IUPAC 名称 |
2,3,8,9-tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H20N8O16/c51-43(52)25-9-1-21(2-10-25)37-29-17-33(47(59)60)34(48(61)62)18-30(29)39(23-5-13-27(14-6-23)45(55)56)42-40(24-7-15-28(16-8-24)46(57)58)32-20-36(50(65)66)35(49(63)64)19-31(32)38(41(37)42)22-3-11-26(12-4-22)44(53)54/h1-20H |
InChI 键 |
FGUKDRWFVKVZRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
